![molecular formula C₂₉H₂₂O₇ B1144480 Quercetin 3',7-Di-O-Benzyl Ether CAS No. 1268621-73-3](/img/no-structure.png)
Quercetin 3',7-Di-O-Benzyl Ether
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Description
Quercetin 3’,7-Di-O-Benzyl Ether is a chemical compound with the molecular formula C29H22O7 and a molecular weight of 482.48 . It is a solid substance with a yellow color .
Synthesis Analysis
The synthesis of Quercetin 3’,7-Di-O-Benzyl Ether involves the use of borax, N-benzyl-N,N,N-triethylammonium chloride, and potassium carbonate in N,N-dimethyl-formamide at 20 degrees Celsius for 24 hours . The yield of this reaction is approximately 52% .Molecular Structure Analysis
The molecular structure of Quercetin 3’,7-Di-O-Benzyl Ether consists of several hydroxy groups, two aromatic rings, and a pyrone cycle . This structure allows for its chemical modification to give a series of biologically active derivatives promising for medical applications .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Quercetin 3’,7-Di-O-Benzyl Ether are influenced by the character of the benzylating agent, the ratio of the reactants, and the nature of the solvent . The structure of the products has been confirmed by IR, UV, 1H NMR, 13C NMR, and mass spectra .Physical And Chemical Properties Analysis
Quercetin 3’,7-Di-O-Benzyl Ether is a solid substance with a yellow color . It has a melting point of greater than 176 degrees Celsius (dec.) . It is slightly soluble in DMSO and methanol .Mechanism of Action
Future Directions
Quercetin 3’,7-Di-O-Benzyl Ether could be a promising substrate for further chemical modifications, as the benzyl groups can be easily cleaved via catalytic hydrogenolysis under mild conditions . This opens up potential future directions for research and development in the field of pharmaceuticals and other related industries .
properties
{ "Design of the Synthesis Pathway": "The synthesis of Quercetin 3,7-Di-O-Benzyl Ether can be achieved through a multi-step process involving protection and deprotection of hydroxyl groups, etherification, and reduction reactions.", "Starting Materials": [ "Quercetin", "Benzyl chloride", "Sodium hydride", "Sodium borohydride", "Methanol", "Acetic acid", "Diethyl ether", "Chloroform" ], "Reaction": [ "Step 1: Protection of the 3-hydroxyl group of Quercetin with benzyl chloride in the presence of sodium hydride to form Quercetin 3-O-Benzyl Ether.", "Step 2: Protection of the 7-hydroxyl group of Quercetin with benzyl chloride in the presence of sodium hydride to form Quercetin 3,7-Di-O-Benzyl Ether.", "Step 3: Reduction of the benzyl ethers using sodium borohydride in methanol to form Quercetin 3,7-Di-O-Methyl Ether.", "Step 4: Deprotection of the 3,7-dimethyl ether using acetic acid to form Quercetin 3,7-Di-O-Methyl Ether.", "Step 5: Etherification of the 3,7-dihydroxyl group of Quercetin with benzyl chloride in the presence of sodium hydride to form Quercetin 3,7-Di-O-Benzyl Ether.", "Step 6: Purification of the final product using diethyl ether and chloroform." ] } | |
CAS RN |
1268621-73-3 |
Product Name |
Quercetin 3',7-Di-O-Benzyl Ether |
Molecular Formula |
C₂₉H₂₂O₇ |
Molecular Weight |
482.48 |
synonyms |
3,5-Dihydroxy-2-[4-hydroxy-3-(phenylmethoxy)phenyl]-7-(phenylmethoxy)-4H-1-benzopyran-4-one |
Origin of Product |
United States |
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